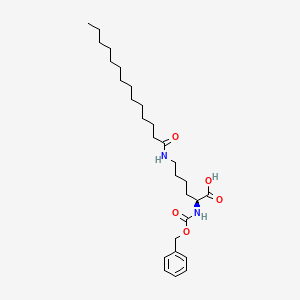

(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid

Description

(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a tetradecanamido (C14 acyl) side chain. Its structure comprises:

- Chiral center: The (S)-configuration at the α-carbon ensures stereochemical specificity.

- Functional groups: A Cbz group at the α-amino position, commonly used to protect amines during peptide synthesis .

- Backbone: A hexanoic acid chain, offering flexibility and structural mimicry of natural lysine derivatives.

This compound is likely designed for applications in peptide engineering, drug delivery, or enzyme inhibition, leveraging its hydrophobic tail for enhanced cellular uptake or targeted binding .

Properties

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-6-(tetradecanoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N2O5/c1-2-3-4-5-6-7-8-9-10-11-15-21-26(31)29-22-17-16-20-25(27(32)33)30-28(34)35-23-24-18-13-12-14-19-24/h12-14,18-19,25H,2-11,15-17,20-23H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFBWMHPFLUIES-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the formation of the amide bond through coupling reactions. Common reagents used in these steps include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of solid-phase peptide synthesis (SPPS) techniques is common, allowing for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Palladium on carbon (Pd-C) with hydrogen gas (H2).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted amides, and various oxidized derivatives, depending on the specific reaction conditions employed.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, which can be categorized as follows:

1. Antioxidant Properties:

Research indicates that compounds with similar structures often demonstrate antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial for protecting cellular integrity against damage from free radicals.

2. Antimicrobial Activity:

Derivatives of amino acids have shown potential antimicrobial properties. Studies suggest that (S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid may contribute to the development of new antibiotics by targeting specific bacterial pathways.

3. Neuroprotective Effects:

Certain amino acid derivatives are being investigated for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Gram-positive bacteria demonstrated that modifications to the compound's structure enhanced its antimicrobial activity. The presence of the tetradecanoyl chain was found to increase membrane permeability, leading to higher efficacy against bacterial strains.

Mechanism of Action

The mechanism of action of (S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the compound to interact with its target sites. The tetradecanamide chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Backbone Modifications: The target compound’s hexanoic acid backbone is shared with BocAhx (12) but differs from β-amino acid derivatives like (S)-β3CbzK (S1), which have altered stereoelectronic properties . Compared to dicyclohexylamine derivatives, the absence of ester linkages in the target compound may enhance metabolic stability .

Protecting Groups :

- The Cbz group (target compound) offers acid-labile protection, contrasting with the base-labile Boc group in BocAhx (12) .

- Ureido derivatives (e.g., ) lack the hydrophobic C14 chain, reducing membrane permeability compared to the target compound.

Side Chain Hydrophobicity :

Biological Activity

(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid is a complex organic compound belonging to the class of amino acids and peptides. Its unique structure includes a benzyloxycarbonyl group, an amide linkage, and a long tetradecanamide chain, which contribute to its biological activity and applications in various fields such as biochemistry, pharmacology, and materials science.

The compound is characterized by its molecular formula and a molecular weight of 478.67 g/mol. The synthesis typically involves multiple steps, including protection of the amino group with a benzyloxycarbonyl (Cbz) group and formation of the amide bond through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the compound to interact with its target sites. The tetradecanamide chain enhances hydrophobic interactions, improving binding affinity and specificity .

1. Protein Interactions

The compound is utilized in studying protein-protein interactions and enzyme-substrate specificity. Its structure allows it to serve as a building block in the synthesis of complex peptides and proteins, which are crucial for understanding biological processes at the molecular level.

2. Therapeutic Potential

Research indicates that this compound has potential therapeutic applications in drug delivery systems and as a precursor for bioactive peptides. Its ability to modify pharmacokinetic properties makes it valuable in developing new therapeutic agents .

3. Industrial Uses

In industrial settings, this compound is employed in the development of novel materials and as a reagent in various chemical processes. Its unique properties facilitate advancements in material science and chemical synthesis .

Case Studies

Case Study 1: Drug Delivery Systems

A study demonstrated that modified peptides derived from this compound exhibited enhanced cellular uptake and targeted delivery capabilities for anticancer drugs. This was attributed to the hydrophobic nature of the tetradecanamide chain, which improved membrane permeability .

Case Study 2: Enzyme Interaction Studies

Research involving enzyme-substrate interactions showed that derivatives of this compound could act as effective inhibitors for specific proteases. The benzyloxycarbonyl group provided necessary steric hindrance, enhancing selectivity towards target enzymes while minimizing off-target effects .

Biological Activity Summary Table

| Biological Activity | Mechanism | Applications |

|---|---|---|

| Protein-Protein Interactions | Binding affinity enhancement | Biochemical research |

| Drug Delivery | Improved cellular uptake | Cancer therapy |

| Enzyme Inhibition | Selective inhibition of proteases | Therapeutic development |

| Material Development | Utilization in novel materials | Industrial applications |

Q & A

Q. Basic Research Focus

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ ion for C29H47N3O5: 542.35) .

- NMR : 1H and 13C NMR verify stereochemistry and functional groups (e.g., benzyloxycarbonyl aromatic protons at δ 7.2–7.4 ppm) .

What role does this compound play in solid-phase peptide synthesis (SPPS)?

Q. Basic Research Focus

- Building Block : The Z-protected α-amino group and myristoylated ε-amino group enable controlled incorporation into peptide chains, particularly for lipidated peptides .

- Selective Deprotection : The benzyloxycarbonyl group is removed via hydrogenolysis (H2/Pd-C), while the tetradecanamido group remains intact .

How can stereochemical integrity at the (S)-configured α-carbon be maintained during synthesis?

Q. Advanced Research Focus

- Low-Temperature Reactions : Conduct acylation steps at ≤5°C to minimize racemization .

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-lysine derivatives) and monitor optical rotation ([α]D25) .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers .

What are its applications in protein engineering and structural biology?

Q. Advanced Research Focus

- Site-Specific Labeling : The myristoyl group facilitates membrane anchoring, enabling studies of protein localization in lipid bilayers .

- FRET Probes : Coupling with fluorescent tags (e.g., FITC) allows real-time tracking of peptide folding or receptor interactions .

How do solubility challenges impact experimental design with this compound?

Q. Advanced Research Focus

- Solubilization Strategies : Use DMSO or THF for initial dissolution, followed by dilution in aqueous buffers (pH 7.4) with surfactants (e.g., Tween-20) .

- Aggregation Studies : Dynamic light scattering (DLS) monitors micelle formation in aqueous environments .

What strategies optimize large-scale synthesis while minimizing side reactions?

Q. Advanced Research Focus

- Solvent Optimization : Replace DMF with less toxic alternatives (e.g., 2-MeTHF) to improve green chemistry metrics .

- Flow Chemistry : Continuous flow systems enhance reaction control and reduce epimerization risks .

How does the benzyloxycarbonyl (Z) group compare to Fmoc in peptide synthesis?

Q. Advanced Research Focus

- Stability : Z groups resist piperidine (unlike Fmoc), making them suitable for orthogonal protection strategies .

- Deprotection Trade-offs : Hydrogenolysis (Z) vs. base treatment (Fmoc) requires compatibility with other functional groups .

How can researchers resolve contradictions in reported synthetic yields or purity data?

Q. Advanced Research Focus

- Reproducibility Checks : Validate reaction conditions (e.g., anhydrous DMF purity) across independent labs .

- Side-Product Analysis : LC-MS identifies common impurities (e.g., N-acetylated byproducts) for targeted optimization .

What are the degradation pathways under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.